molecular formula C14H15BrN2 B184454 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole CAS No. 116480-53-6

5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No.: B184454
CAS No.: 116480-53-6
M. Wt: 291.19 g/mol
InChI Key: IRJNNZSKGXPISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution Reaction: The 3-position of the indole ring is substituted with a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group through a nucleophilic substitution reaction. This step may involve the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.

    3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: An indole derivative with a similar pyridinyl group but lacking the bromine atom.

    5-Chloro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: A similar compound with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is unique due to the presence of both the bromine atom and the 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJNNZSKGXPISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566320
Record name 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116480-53-6
Record name 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PYRIDINYL)-1H-INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 56.11 gm (306 mmol) potassium hydroxide in 300 mL methanol was added 38 mL (306 mMol) 1-methyl-4-piperidone followed by 30.0 gm (153 mMol) 5-bromo-1H-indole. The reaction mixture was stirred at the reflux temperature of the mixture for 18 hours. The reaction mixture was then cooled to ambient and diluted with 1.5 L water. The resultant white solid was filtered, washed sequentially with water and diethyl ether, and then dried under vacuum to give 44.6 gm of the title compound. (100%).
Quantity
56.11 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-1H-indole (4.31 g, 22 mmol), 1-methyl-4-piperidone (2.46 mL, 20 mmol) and pyrrolidine (17 mL, 200 mmol) were mixed in ethanol (30 mL) and refluxed for 72 hours. The mixture was cooled to room temperature and the resulting solid, collected by filtration, washed with methanol and dried to provide the title compound as a white solid (4.40 g, 76%). mp>230° C., dec.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

A solution of KOH (6.7 g, 118.45 mmol) in methanol (60 mL) was added to 5-bromo-1H-indole (10 g, 50.51 mmol) in a 250 mL 3-necked round bottom flask. 1-methylpiperidin-4-one (7.7 g, 67.46 mmol) was then added dropwise with stirring, while cooling to a temperature of 20° C. The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at 73° C. The reaction mixture was then cooled to 15° C. and filtered. The filter cake was washed with water (3×50 mL). The product was purified by recrystallization from ethanol to afford 12.3 g (83%) of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a white solid.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.